KDM4C-IN-1 vs. Pan-KDM4 Probe QC6352: Superior KDM4C Potency
KDM4C-IN-1 demonstrates a 4.4-fold improvement in enzymatic IC50 against KDM4C compared to the widely used chemical probe QC6352, which inhibits all four KDM4 family members (A, B, C, D) [REFS-1, REFS-2]. This increased potency is achieved while the vendor states KDM4C-IN-1 is 'selective' for KDM4C, whereas QC6352's KDM4C IC50 is 35 nM and it also potently inhibits KDM4B (56 nM) [1]. The improved potency at the primary target may allow for lower working concentrations and potentially reduced off-target engagement at other KDM4 isoforms, although direct selectivity profiling data for KDM4C-IN-1 is not publicly available .
| Evidence Dimension | KDM4C Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | QC6352: 35 nM |
| Quantified Difference | 4.4-fold lower IC50 (more potent) |
| Conditions | Biochemical enzyme assay (vendor-reported) |
Why This Matters
Higher target potency enables use at lower compound concentrations, potentially mitigating solubility or cytotoxicity artifacts in cellular assays.
- [1] Chemical Probes Portal. QC6352 Probe Report. Accessed 2024. View Source
